molecular formula C9H6ClNO B2758229 3-(4-Chlorophenyl)propiolamide CAS No. 42122-09-8

3-(4-Chlorophenyl)propiolamide

Cat. No.: B2758229
CAS No.: 42122-09-8
M. Wt: 179.6
InChI Key: NCOLGLKJDBTXEB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)propiolamide is a chemical compound with the CAS Number: 42122-09-8 . It has a molecular weight of 179.61 and its IUPAC name is 3-(4-chlorophenyl)-2-propynamide . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H6ClNO/c10-8-4-1-7 (2-5-8)3-6-9 (11)12/h1-2,4-5H, (H2,11,12) . This indicates that the compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 179.61 . The storage temperature is 2-8°C .

Scientific Research Applications

Luminescent Agents for Biological Imaging

The study by Amoroso et al. (2008) introduced a thiol-reactive luminescent agent, demonstrating its potential for specific targeting and imaging within biological entities, notably its accumulation in mitochondria. This agent represents a pioneering application of 3MLCT (Metal-to-Ligand Charge Transfer) luminescent materials in biological imaging, highlighting its utility in enhancing fluorescence microscopy techniques (Amoroso et al., 2008).

Chemical Synthesis and Catalysis

Ilies et al. (2017) explored the use of an iron(III) and zinc(II) salt catalysis for the arylation and alkenylation of propionamides, showcasing the role of organoborate reagents in facilitating these reactions. This study illuminates the versatility of metal-catalyzed processes in organic synthesis, particularly in modifying compounds related to 3-(4-Chlorophenyl)propiolamide for potential applications in drug development and materials science (Ilies et al., 2017).

Antimicrobial and Antifungal Activity

Sivakumar et al. (2021) conducted a comprehensive study on the molecular structure, spectroscopic properties, and antimicrobial activity of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone. Their findings suggest significant antibacterial and antifungal effects, underlining the potential of such compounds in developing new antimicrobial agents. The study also delves into molecular docking simulations, providing insights into the interactions between the compound and microbial targets (Sivakumar et al., 2021).

Environmental Remediation

Singh et al. (2017) introduced a Fe3O4-Cr2O3 magnetic nanocomposite as an efficient photocatalyst for the decomposition of 4-chlorophenol in water. This study highlights the importance of advanced nanomaterials in addressing environmental pollution, specifically in the degradation of toxic organic contaminants present in aquatic environments (Singh et al., 2017).

Safety and Hazards

The safety information for 3-(4-Chlorophenyl)propiolamide includes an exclamation mark pictogram and a warning signal word . The hazard statement is H302 , which indicates that it may be harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

3-(4-chlorophenyl)prop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOLGLKJDBTXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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